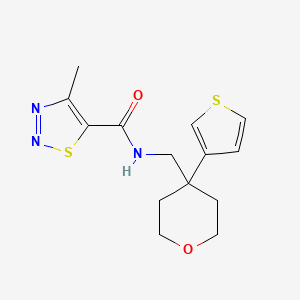

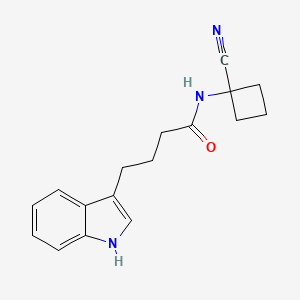

4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple heterocyclic components such as thiophene, pyran, and thiadiazole. These components are known for their diverse applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the thiation of carboxamides using the Lawesson reagent has been shown to afford thiocarboxamides, which can be further cyclized into thiadiazine-thiones . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving cyclization and thiation reactions could potentially be applied to synthesize the thiadiazole and thiophene components of the molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be quite complex, with dihedral angles between rings indicating the degree of conformational twisting. For example, a novel pyrazole derivative was found to have a dihedral angle of 78.51° between the pyrazole and thiophene rings, suggesting a twisted conformation . This kind of structural information is crucial for understanding the 3D arrangement of the molecule and can be determined using techniques such as X-ray crystallography.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary significantly depending on the functional groups present. The reaction of thiadiazole derivatives with bases has been studied, showing that ring-opening reactions can occur under certain conditions . This suggests that the thiadiazole component of the compound may undergo similar reactions, potentially leading to the formation of thioamides or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the thermal stability of a pyrazole derivative was observed up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Such properties are important for the practical application of the compound and can be predicted using computational methods like density functional theory (DFT) calculations. The solvent effects on structural parameters and non-linear optical properties are also aspects that could be relevant to the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research in the field of heterocyclic chemistry has led to the development of various derivatives of thiadiazole and pyrazole, which are synthesized for their potential biological and pharmacological properties. For instance, studies have demonstrated the synthesis of thiophenylhydrazonoacetates leading to a variety of nitrogen nucleophiles yielding compounds with potential applications in drug discovery and development (Mohareb et al., 2004).

- The development of new synthetic methods for carbon−sulfur bond formation, as seen in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, showcases the application of palladium-catalyzed reactions. This approach not only advances the synthesis of complex molecules but also contributes to the manufacture of pharmaceutical compounds with improved yields and environmental profiles (Norris & Leeman, 2008).

Biological and Pharmacological Applications

- The exploration of pyrazole derivatives as inhibitors of photosynthetic electron transport introduces a new class of compounds with potential as herbicides. These compounds, characterized by their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, highlight the versatility of thiadiazole derivatives in agricultural applications (Vicentini et al., 2005).

- Research into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized through various reactions, opens up possibilities for the development of novel anticancer agents. Such studies not only contribute to the understanding of the structure-activity relationship but also aid in the discovery of compounds with improved efficacy against specific cancer cell lines (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

4-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-10-12(21-17-16-10)13(18)15-9-14(3-5-19-6-4-14)11-2-7-20-8-11/h2,7-8H,3-6,9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXYJWRHUQOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)

![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)